

2-azido-1-phenylethanone chemical properties and structure

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Compound of Interest

Compound Name: 2-Azido-1-phenylethanone

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An In-depth Technical Guide to **2-Azido-1-phenylethanone**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-azido-1-phenylethanone** (phenacyl azide), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, synthesis, and its pivotal role in modern organic chemistry, particularly in the construction of complex heterocyclic systems.

Molecular Structure and Physicochemical Properties

2-Azido-1-phenylethanone, with the chemical formula $C_8H_7N_3O$, is an α -azido ketone derivative of acetophenone.^[1] Its structure is characterized by a phenyl group attached to a carbonyl, which is adjacent to a methylene group substituted with an azide ($-N_3$) moiety. This unique arrangement of functional groups—an aromatic ring, a ketone, and a reactive azide—underpins its synthetic utility and chemical behavior. The azide group, in particular, makes the molecule a high-energy compound that requires careful handling.^[1]

The juxtaposition of the electron-withdrawing carbonyl group and the azide group enhances the acidity of the α -hydrogen atoms, a property that can be exploited in various base-mediated C-C

bond-forming reactions.[2][3]

Caption: Chemical structure of **2-azido-1-phenylethanone**.

Table 1: Physicochemical Properties of **2-Azido-1-phenylethanone**

Property	Value	Reference
CAS Number	1816-88-2	[1][4]
Molecular Formula	C ₈ H ₇ N ₃ O	[1][4]
Molecular Weight	161.16 g/mol	[1][4]
IUPAC Name	2-azido-1-phenylethanone	[4]
Synonyms	Phenacyl azide, α -Azidoacetophenone	[1][4]
Appearance	Colorless to pale yellow solid	[1]
SMILES	C1=CC=C(C=C1)C(=O)CN=[N+]=[N-]	[4]
InChIKey	WRDIOBBSDOAUDU-UHFFFAOYSA-N	[4]

Spectroscopic Characterization

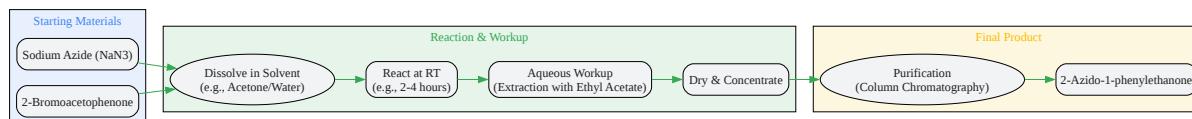
The structure of **2-azido-1-phenylethanone** can be unequivocally confirmed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, sharp absorption band is expected around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide moiety. Another prominent strong band appears in the region of 1680-1700 cm⁻¹, corresponding to the C=O stretching of the aryl ketone. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would show a multiplet in the aromatic region (~7.4-8.0 ppm) corresponding to the five protons of the phenyl ring. A sharp singlet would appear further upfield (~4.3-4.6 ppm) integrating to two protons, representing the methylene group (-CH₂-) adjacent to both the carbonyl and azide groups.
- ^{13}C NMR: The carbon spectrum would display a signal for the carbonyl carbon at the downfield end (~190-195 ppm). The aromatic carbons would produce several signals in the ~127-135 ppm range. The methylene carbon attached to the azide group would be expected around 50-55 ppm.

Synthesis Protocol: Nucleophilic Substitution

2-Azido-1-phenylethanone is most commonly and efficiently synthesized via a nucleophilic substitution reaction (S_N2) where 2-bromoacetophenone is treated with an azide salt, typically sodium azide (NaN₃).



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Caption: General workflow for the synthesis of **2-azido-1-phenylethanone**.

Detailed Step-by-Step Methodology:

- Reagent Preparation: In a well-ventilated fume hood, dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent system such as a mixture of acetone and water (e.g., 4:1 v/v). The use of a polar aprotic solvent like DMF is also effective.[6]
 - Causality: A polar solvent is required to dissolve both the organic starting material and the inorganic azide salt, facilitating the reaction. Water can increase the solubility of sodium

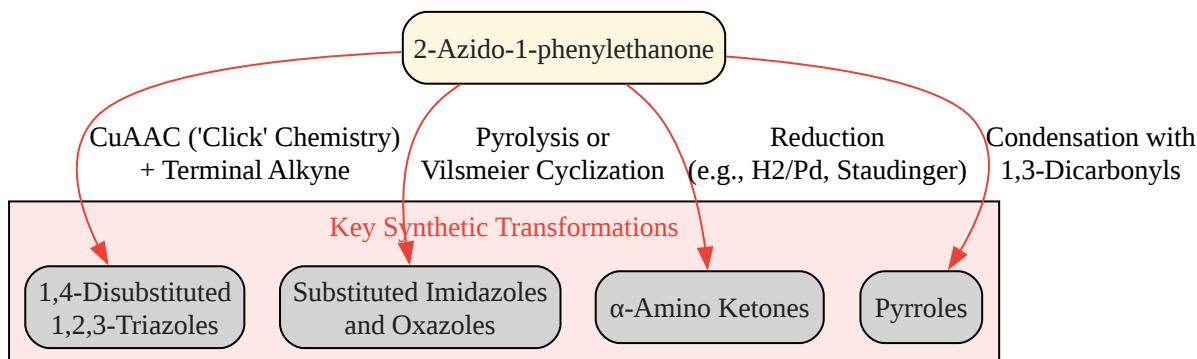
azide.

- Reaction Initiation: To the stirred solution, add sodium azide (NaN_3 , ~1.2 eq) portion-wise at room temperature.
 - Causality: A slight excess of the nucleophile (azide) is used to ensure the complete consumption of the limiting electrophile (2-bromoacetophenone), driving the reaction to completion. Portion-wise addition helps control any potential exotherm.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
- Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with an organic solvent like ethyl acetate or dichloromethane.
 - Causality: This step separates the organic product from the water-soluble inorganic salts (NaBr and excess NaN_3).
- Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Trustworthiness: This self-validating step ensures that all water and inorganic byproducts are removed before isolation, preventing contamination of the final product.
- Purification: The resulting crude product, often a pale yellow oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary to yield the pure **2-azido-1-phenylethanone**.

Safety Note: Organic azides are potentially explosive and sensitive to heat, shock, and light.^[1] Sodium azide is highly toxic. All procedures must be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Avoid contact with acids and heavy metals, which can form highly explosive hydrazoic acid or heavy metal azides, respectively.^[7]

Chemical Reactivity and Synthetic Applications

The synthetic power of **2-azido-1-phenylethanone** lies in the diverse reactivity of its functional groups, making it a valuable precursor for a wide array of nitrogen-containing compounds.[2][8]



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Caption: Key reaction pathways involving **2-azido-1-phenylethanone**.

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most prominent application. The azide group readily participates in the "click chemistry" reaction with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles.[8] This reaction is exceptionally robust, high-yielding, and tolerant of numerous functional groups, making it a cornerstone of medicinal chemistry and materials science.[7]
- Synthesis of Heterocycles:
 - Imidazoles: Pyrolysis of phenacyl azide can lead to the formation of an intermediate that dimerizes and dehydrates to yield substituted imidazoles, such as 2-benzoyl-4-phenylimidazole.[6]
 - Oxazoles: Under Vilsmeier-Haack conditions (e.g., POCl₃/DMF), α -azido ketones can undergo cyclization to form oxazole derivatives.[6]
 - Pyrroles: Condensation reactions with 1,3-dicarbonyl compounds can be used to construct substituted pyrrole rings, which are prevalent in pharmaceutically active compounds.[6]

- Reduction to α -Amino Ketones: The azide group can be selectively reduced to a primary amine without affecting the ketone. Common methods include catalytic hydrogenation ($H_2/Pd-C$) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). The resulting α -amino ketones are themselves valuable building blocks for many pharmaceuticals.^[8]
- Precursor to Biologically Active Molecules: The ability to enzymatically reduce the ketone to a chiral alcohol, followed by CuAAC, provides an effective route to optically pure triazole-containing compounds.^[9] This strategy has been employed to synthesize analogues of beta-blockers, demonstrating the direct applicability of this scaffold in drug discovery.^[9]

Role in Drug Discovery and Development

The scaffolds accessible from **2-azido-1-phenylethanone** are of significant interest to drug development professionals.

- Bioisosterism: The 1,2,3-triazole ring formed via click chemistry is a well-established bioisostere for the amide bond.^[7] It offers improved metabolic stability and different hydrogen bonding capabilities while maintaining a similar spatial arrangement, allowing chemists to modify peptide-based drug candidates to enhance their pharmacokinetic properties.
- Scaffold for Novel Therapeutics: The 2-hydroxyacetophenone core, which can be accessed from this molecule, is a known pharmacophore in compounds with antimicrobial and antioxidant properties.^[7] By combining this core with the triazole moiety, novel compounds with potential activity as Liver X Receptor (LXR) modulators (for atherosclerosis) or Farnesoid X Receptor (FXR) antagonists (for metabolic diseases) can be generated.^[7]
- Combinatorial Chemistry: The efficiency and reliability of the CuAAC reaction make **2-azido-1-phenylethanone** an ideal building block for creating large libraries of diverse triazole-containing compounds for high-throughput screening against various biological targets.

Conclusion

2-Azido-1-phenylethanone is more than a simple organic compound; it is a powerful and versatile synthetic tool. Its predictable reactivity, particularly in the formation of stable, functionalizable triazole rings, has cemented its place in the toolbox of organic and medicinal

chemists. From fundamental heterocyclic synthesis to the development of novel drug candidates, the strategic application of this α -azido ketone continues to enable significant advances in chemical and pharmaceutical sciences. Proper understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

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